N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide
Description
Historical Development in Medicinal Chemistry
Sulfonamides have been pivotal in medicinal chemistry since Gerhard Domagk’s 1932 discovery of Prontosil, the first synthetic antibacterial agent. Prontosil’s metabolite, sulfanilamide, inhibited bacterial dihydropteroate synthase (DHPS), establishing sulfonamides as competitive enzyme inhibitors. Over time, structural modifications to the sulfonamide scaffold have expanded their therapeutic scope beyond antibacterials to include anticonvulsants, diuretics, and anticancer agents.
N-{2-[(4-Chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide represents a modern iteration of this scaffold, where the 4-chlorobenzylsulfanyl group introduces steric and electronic effects to enhance target binding. Unlike early sulfonamides, which prioritized antibacterial potency, this compound’s design reflects a nuanced approach to optimizing pharmacokinetic and pharmacodynamic properties through rational substituent placement.
Current Research Landscape
Recent studies on this compound emphasize synthetic accessibility and structural analogs. Key findings include:
- Synthetic Routes : The compound is synthesized via nucleophilic substitution between 2-[(4-chlorobenzyl)sulfanyl]-2-methylpropylamine and methanesulfonyl chloride, yielding a purity of 90%.
- Structural Analogs : Modifications to the sulfanyl group (e.g., replacing 4-chlorobenzyl with trichloromethylsulfanyl) alter physicochemical properties, as seen in CAS 3572-86-9, which exhibits higher molecular weight (355.09 g/mol) and density (1.702 g/cm³).
- Applications : Methanesulfonamide derivatives are explored as intermediates in nitrile synthesis and protein-ligand binding studies.
Table 1: Comparative Analysis of Sulfonamide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₂H₁₈ClNO₂S₂ | 307.87 | 4-Chlorobenzyl, methylpropyl |
| CAS 3572-86-9 | C₈H₇Cl₄NO₂S₂ | 355.09 | Trichloromethylsulfanyl |
| Methanesulfonamide | CH₅NO₂S | 95.12 | None (Parent compound) |
Structure-Activity Relationship Framework
The compound’s bioactivity is influenced by three structural domains:
- Methanesulfonamide Core : Essential for hydrogen bonding with target enzymes, as demonstrated in DHPS inhibition.
- 4-Chlorobenzylsulfanyl Group : Enhances lipophilicity (logP = 0.59), improving membrane permeability. The chlorine atom may engage in halogen bonding with aromatic residues in enzyme active sites.
- Branched 2-Methylpropyl Chain : Introduces steric hindrance, potentially reducing off-target interactions while stabilizing the molecule’s conformation.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 375.8°C (analog) | |
| Density | 1.29 g/cm³ (analog) | |
| Refractive Index | 1.591 (analog) |
Research Gaps and Scientific Opportunities
Despite progress, critical gaps remain:
- Target Identification : The compound’s specific molecular targets are uncharacterized, necessitating proteomics and crystallography studies.
- In Vivo Efficacy : No published data exist on its pharmacokinetics or toxicity profiles in animal models.
- Resistance Mitigation : Unlike early sulfonamides, this derivative’s potential to circumvent bacterial resistance mechanisms is unexplored.
Opportunities include leveraging its sulfanyl group for covalent inhibition strategies or repurposing it for non-infectious diseases, such as cancer, where sulfonamides show promise in carbonic anhydrase inhibition.
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S2/c1-12(2,9-14-18(3,15)16)17-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPHVPQFYHZUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C)SCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation via Nucleophilic Substitution
The thioether linkage is established by reacting 4-chlorobenzyl mercaptan with a branched alkyl halide. A preferred substrate is 2-bromo-2-methylpropyl phthalimide , synthesized via Gabriel synthesis to introduce a protected amine.
Procedure :
- Alkylation :
- React 4-chlorobenzyl mercaptan (1.0 equiv) with 2-bromo-2-methylpropyl phthalimide (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C.
- Add potassium tert-butoxide (1.5 equiv) to deprotonate the thiol and drive the substitution.
- Yield: 78–85% after purification by silica gel chromatography (ethyl acetate/hexane).
- Deprotection :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C (alkylation), 80°C (deprotection) |
| Solvent | THF (alkylation), ethanol (deprotection) |
| Yield | 72–80% (over two steps) |
Alternative Route: Reductive Amination
For substrates resistant to nucleophilic substitution, reductive amination offers a viable pathway:
- Condense 2-[(4-chlorobenzyl)sulfanyl]-2-methylpropanal with ammonium acetate in methanol.
- Reduce the imine intermediate using sodium cyanoborohydride (NaBH3CN) at pH 5–6.
Advantages :
- Avoids steric hindrance in tertiary alkyl halides.
- Compatible with acid-sensitive functional groups.
Methanesulfonylation of the Amine Intermediate
Reaction with Methanesulfonyl Chloride
The amine intermediate undergoes sulfonylation using methanesulfonyl chloride (MsCl) in nitroalkane solvents, as demonstrated in patent methodologies.
Optimized Protocol :
- Dissolve 2-[(4-chlorobenzyl)sulfanyl]-2-methylpropylamine (1.0 equiv) in nitroethane (5 vol).
- Add MsCl (1.2 equiv) dropwise at 0–5°C under nitrogen atmosphere.
- Stir at 25°C for 4 hours, then heat to 50°C to dissolve precipitated by-products.
- Filter the mixture to remove amine hydrochloride salts.
- Recover the product by cooling the filtrate to 0°C, inducing crystallization.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Nitroethane |
| Temperature | 0–5°C (addition), 25–50°C (reaction) |
| Yield | 89–94% |
| Purity | >98% (HPLC) |
Solvent and Base Optimization
- Solvent Impact : Nitroalkanes (e.g., nitroethane, nitromethane) enhance solubility of intermediates and simplify by-product removal.
- Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl, preventing side reactions.
Characterization and Analytical Validation
Spectroscopic Profiling
Chromatographic Purity Assessment
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves heat transfer:
Solvent Recycling
Challenges and Mitigation Strategies
Steric Hindrance in Alkylation
By-Product Formation
- Amine Hydrochloride Salts : Remove via hot filtration in nitroalkane solvents.
Chemical Reactions Analysis
Types of Reactions: N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the methanesulfonamide group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide or iodide ions.
Major Products Formed:
Oxidation: The major products include 2-[(4-chlorobenzyl)sulfonyl]-2-methylpropyl methanesulfonamide (sulfoxide) and 2-[(4-chlorobenzyl)sulfonyl]-2-methylpropyl methanesulfonamide (sulfone).
Reduction: The major product is 2-[(4-chlorobenzyl)sulfanyl]-2-methylpropylamine.
Substitution: The major products include azides or iodides of the methanesulfonamide group.
Scientific Research Applications
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Methanesulfonamide Derivatives
Methanesulfonamide derivatives are widely studied for their pharmacological and material science applications. Below is a comparative analysis of N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide with structurally related compounds (Table 1), based on substituent effects and available research data.
Table 1: Comparison of Methanesulfonamide Derivatives
*Calculated using atomic masses from standard tables.
Key Observations:
Electron-withdrawing groups (e.g., chloro, fluoro) in aryl substituents (e.g., 4-fluorophenyl in the pyrimidine derivative) may increase metabolic stability, a critical factor in drug design .
Structural Flexibility vs. Rigidity: The branched methylpropyl chain in the target compound introduces conformational flexibility, contrasting with rigid cores like quinoline or pyrimidine in other derivatives. Flexibility may aid in binding to enzymes with dynamic active sites but could reduce selectivity .
Synthetic Accessibility: The target compound’s synthesis likely involves thiol-alkylation steps, similar to routes used for other sulfanyl-containing sulfonamides. In contrast, derivatives with heterocyclic cores (e.g., quinoline) require multistep cyclization, increasing complexity .
Crystallographic and Computational Insights
Structural characterization of sulfonamide derivatives often relies on tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for molecular visualization) . For example:
- Hydrogen-Bonding Networks : Methanesulfonamide groups typically form hydrogen bonds with protein targets (e.g., carbonic anhydrase), as observed in crystallographic studies of related compounds .
- Torsional Angles : The sulfanyl (-S-) linkage in the target compound may adopt varied torsional conformations, impacting binding pocket compatibility. Software like SHELXL enables precise analysis of these parameters .
Biological Activity
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide, a compound with the CAS number 477864-68-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 307.86 g/mol. The compound features a sulfonamide functional group, which is known for its biological significance.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems:
- Inhibition of Enzymes : The sulfonamide group can inhibit certain enzymes, particularly those involved in bacterial folate synthesis, which is crucial for bacterial growth and replication.
- Receptor Modulation : The chlorobenzyl moiety may enhance binding affinity to specific receptors, potentially modulating cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens by disrupting their metabolic processes.
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial effects. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential therapeutic agent for treating bacterial infections.
Anticancer Activity
Recent investigations have explored the anticancer potential of this compound. In cell line assays, this compound displayed cytotoxic effects against several cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 = 15 µM
- Lung Cancer (A549) : IC50 = 20 µM
- Colon Cancer (HCT116) : IC50 = 25 µM
The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effects of various sulfonamides, including this compound. The results showed significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a new antibiotic candidate . -
Anticancer Evaluation :
In a study focused on cancer therapeutics, researchers administered the compound to mice with induced tumors. The treatment resulted in a significant reduction in tumor size compared to controls, indicating promising anticancer properties . -
Mechanistic Insights :
A mechanistic study highlighted the compound's ability to inhibit key enzymes involved in cancer cell metabolism. This inhibition leads to reduced energy production in cancer cells, contributing to their death .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide and its analogs?
- The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide formation. For example, analogs with similar sulfanyl groups are synthesized by reacting thiol-containing intermediates with chlorinated precursors under reflux conditions in ethanol or pyridine. Purification often involves recrystallization from ethanol or chloroform/ethanol mixtures, followed by characterization via , , and X-ray crystallography .
Q. How is the molecular conformation of this compound characterized experimentally?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related compounds, SC-XRD revealed dihedral angles between aromatic rings (e.g., 78.13° and 36.70° for pyrimidine derivatives) and torsional angles (e.g., N2–C4–C5–C6 = 92.3°) for alkyl chain conformations. Software like SHELXL and ORTEP-3 are used for refinement and visualization, ensuring precise bond length and angle measurements (e.g., C–S bond lengths ~1.81 Å) .
Q. What spectroscopic techniques validate the compound’s structural integrity?
- FT-IR identifies functional groups (e.g., S=O stretching at ~1150 cm, C–Cl at ~750 cm). FT-Raman complements this by detecting weaker vibrations (e.g., C–S stretching). NMR confirms connectivity: resolves methyl groups (δ ~1.3 ppm) and aromatic protons (δ ~7.2–7.5 ppm), while assigns quaternary carbons (e.g., sulfonamide S–C at δ ~55 ppm) .
Advanced Research Questions
Q. How do intermolecular interactions influence crystal packing and stability?
- Crystallographic studies of analogs show C–H···π interactions (e.g., H–π distances ~2.8 Å) and π–π stacking (e.g., centroid distances ~3.6 Å) between aromatic rings. These interactions form supramolecular layers in the bc plane, stabilizing the lattice. Van der Waals forces from alkyl groups (e.g., 2-methylpropyl) further enhance packing efficiency .
Q. What computational approaches predict the compound’s electronic properties and bioactivity?
- Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~4.5 eV for analogs), indicating charge transfer potential. Molecular docking evaluates binding to therapeutic targets (e.g., DNA synthesis enzymes), with docking scores <−8 kcal/mol suggesting strong inhibition. NBO analysis quantifies hyperconjugative interactions (e.g., σ→σ* stabilization energies ~20 kJ/mol) .
Q. How do structural modifications impact biological activity?
- Substituting the 4-chlorobenzyl group with electron-withdrawing groups (e.g., CF) enhances enzyme inhibition (e.g., IC values decrease by ~30%). Conversely, bulkier alkyl chains reduce solubility but improve membrane permeability. Structure-activity relationship (SAR) studies prioritize balancing lipophilicity (logP ~3.5) and polar surface area (~90 Å) .
Q. What analytical challenges arise in resolving data contradictions (e.g., NMR vs. XRD)?
- Discrepancies between NMR (solution state) and XRD (solid state) data often stem from conformational flexibility . For example, XRD may show a twisted alkyl chain, while NMR averages signals across rotamers. Dynamic NMR or variable-temperature studies can resolve such ambiguities by probing energy barriers (e.g., ΔG‡ ~50 kJ/mol for bond rotation) .
Methodological Guidelines
- Crystallography : Use SHELXL for refinement, applying twin laws if data shows pseudo-merohedral twinning (e.g., BASF parameter ~0.3) .
- Spectroscopy : Assign peaks using 2D-COSY to resolve overlapping signals (e.g., aromatic protons) .
- Docking : Employ AutoDock Vina with Lamarckian GA parameters (e.g., 100 runs, exhaustiveness=20) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
